2-(Oxetan-3-ylamino)acetic acid
Overview
Description
2-(Oxetan-3-ylamino)acetic acid is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of 2-(Oxetan-3-ylamino)acetic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization through C−O bond formation, such as the epoxide ring opening/ring closing approach . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Oxetan-3-ylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The oxetane ring can undergo substitution reactions, particularly at the 3-position, using reagents like alkyl halides.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases.
Scientific Research Applications
2-(Oxetan-3-ylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Oxetane derivatives are explored for their potential as pharmacophores in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylamino)acetic acid involves its interaction with molecular targets through its oxetane ring. The ring’s strained nature allows it to participate in various chemical reactions, potentially interacting with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to 2-(Oxetan-3-ylamino)acetic acid include other oxetane derivatives and azetidine carboxylic acids. These compounds share the four-membered ring structure but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific amino and acetic acid functionalities, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
2-(oxetan-3-ylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)1-6-4-2-9-3-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAIHQAZJJSEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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